Ethyl 3-(morpholinomethyl)-1,4-thiazepane-4-carboxylate
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Overview
Description
Ethyl 3-(morpholinomethyl)-1,4-thiazepane-4-carboxylate is a heterocyclic compound that contains a morpholine ring, a thiazepane ring, and an ethyl ester group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen and sulfur atoms in its structure makes it a versatile molecule for various chemical reactions and biological activities.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have applications in the development of new pharmaceuticals, particularly those targeting diseases involving the central nervous system.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(morpholinomethyl)-1,4-thiazepane-4-carboxylate typically involves the following steps:
Formation of the Thiazepane Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions to form the thiazepane ring.
Introduction of the Morpholine Group: The morpholine group can be introduced via a Mannich reaction, where the thiazepane ring is reacted with formaldehyde and morpholine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Substitution: The morpholine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The exact mechanism of action of Ethyl 3-(morpholinomethyl)-1,4-thiazepane-4-carboxylate would depend on its specific application. Generally, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the morpholine and thiazepane rings suggests potential interactions with proteins, possibly inhibiting or activating specific pathways.
Comparison with Similar Compounds
Morpholine Derivatives: Compounds like morpholine itself or its derivatives, which are known for their biological activity and use in pharmaceuticals.
Thiazepane Derivatives: Compounds containing the thiazepane ring, which are studied for their potential therapeutic applications.
Uniqueness: Ethyl 3-(morpholinomethyl)-1,4-thiazepane-4-carboxylate is unique due to the combination of the morpholine and thiazepane rings in a single molecule, along with the ethyl ester group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c1-2-18-13(16)15-4-3-9-19-11-12(15)10-14-5-7-17-8-6-14/h12H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPXXMYGRBFPEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCSCC1CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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